molecular formula C11H14N2 B8279849 2-(n-Butyl)-7-azaindole

2-(n-Butyl)-7-azaindole

Cat. No.: B8279849
M. Wt: 174.24 g/mol
InChI Key: GIVFSJZBJRDWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(n-Butyl)-7-azaindole is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Butyl)-7-azaindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare pyrrolopyridine derivatives . These methods typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions: 2-(n-Butyl)-7-azaindole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitro groups to amines or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

2-(n-Butyl)-7-azaindole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(n-Butyl)-7-azaindole is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. This structural modification can enhance its ability to interact with specific molecular targets and improve its solubility and stability in various environments .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-butyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H14N2/c1-2-3-6-10-8-9-5-4-7-12-11(9)13-10/h4-5,7-8H,2-3,6H2,1H3,(H,12,13)

InChI Key

GIVFSJZBJRDWLN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(N1)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-[2-(t-butoxycarbonylamino)pyridin-3-yl]hexan-2-one (Y) (4.2 g) (prepared, e.g, as described in Preparation 18), in dichloromethane (25 ml) and trifluoroacetic acid (10 ml) was stirred at room temperature overnight. The solution was concentrated under vacuum and the residue was partitioned between aqueous ammonium hydroxide and ether. The ether layer was washed with brine, dried, and the solvent was evaporated. The residue was further purified by silica gel chromatography, eluting with 30% ethyl acetate-hexane, to give 2-(n-butyl)-7-azaindole (2.9 g), a compound of Formula (AB), as an oil, which crystallized on standing to a solid, m.p. 46°-47° C.
Name
1-[2-(t-butoxycarbonylamino)pyridin-3-yl]hexan-2-one
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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